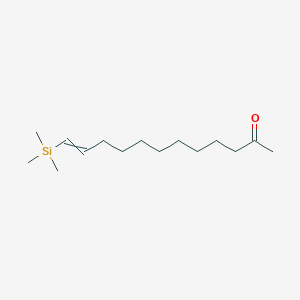
12-(Trimethylsilyl)dodec-11-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-(Trimethylsilyl)dodec-11-en-2-one: is an organic compound characterized by the presence of a trimethylsilyl group attached to a dodecenone backbone. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an unsaturated ketone functional group. The presence of the trimethylsilyl group imparts distinct chemical properties, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-(Trimethylsilyl)dodec-11-en-2-one typically involves the introduction of the trimethylsilyl group to a dodecenone precursor. One common method is the reaction of 11-dodecen-2-one with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the dodecenone precursor, followed by the introduction of the trimethylsilyl group using trimethylsilyl chloride. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or chromatography.
化学反应分析
Types of Reactions: 12-(Trimethylsilyl)dodec-11-en-2-one undergoes various chemical reactions, including:
Oxidation: The unsaturated ketone group can be oxidized to form corresponding carboxylic acids or epoxides.
Reduction: The ketone group can be reduced to form alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as halides or organometallic compounds are used under anhydrous conditions.
Major Products:
Oxidation: Carboxylic acids, epoxides.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
12-(Trimethylsilyl)dodec-11-en-2-one finds applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in studies involving the modification of biomolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants.
作用机制
The mechanism of action of 12-(Trimethylsilyl)dodec-11-en-2-one involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, shielding reactive sites on the molecule during chemical reactions. The unsaturated ketone group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The compound’s effects are mediated through its ability to modify the chemical environment of the target molecules, influencing their reactivity and stability.
相似化合物的比较
2-Dodecenal: Similar in structure but lacks the trimethylsilyl group.
11-Dodecen-2-one: The precursor to 12-(Trimethylsilyl)dodec-11-en-2-one, lacking the trimethylsilyl group.
Trimethylsilyl derivatives: Compounds with similar trimethylsilyl groups but different backbones.
Uniqueness: this compound is unique due to the presence of both the trimethylsilyl group and the unsaturated ketone group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications.
属性
CAS 编号 |
113203-56-8 |
|---|---|
分子式 |
C15H30OSi |
分子量 |
254.48 g/mol |
IUPAC 名称 |
12-trimethylsilyldodec-11-en-2-one |
InChI |
InChI=1S/C15H30OSi/c1-15(16)13-11-9-7-5-6-8-10-12-14-17(2,3)4/h12,14H,5-11,13H2,1-4H3 |
InChI 键 |
WDMVJOYZOVFTTO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCCCCCCCC=C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



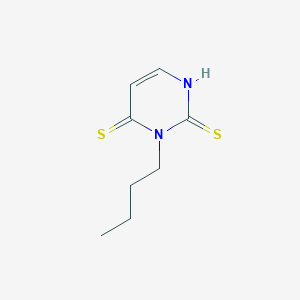
![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)
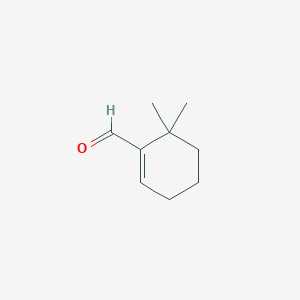
![1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B14305099.png)
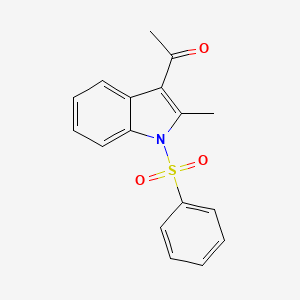
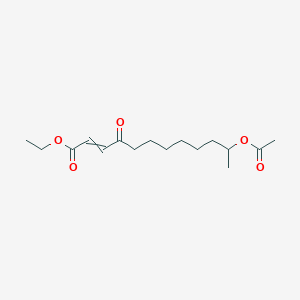
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
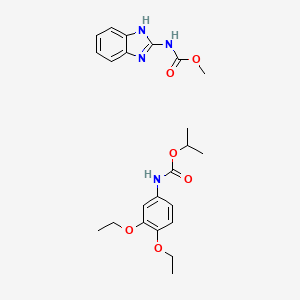
![[(Oct-1-en-2-yl)tellanyl]benzene](/img/structure/B14305141.png)
![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)
![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)
![2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol](/img/structure/B14305163.png)

